methyl 2-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate
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Overview
Description
METHYL 2-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone under acidic conditions.
Amidation: The pyrazole derivative is then reacted with a butanoic acid derivative to form the butanamido group.
Esterification: Finally, the benzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The iodine and methyl groups on the pyrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE
- 3,5-DIMETHYL-4-IODO-1H-PYRAZOLE
- 1-ACETYL-4-IODO-1H-PYRAZOLE
Uniqueness
METHYL 2-[4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both an amido and ester functional group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20IN3O3 |
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Molecular Weight |
441.26 g/mol |
IUPAC Name |
methyl 2-[4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C17H20IN3O3/c1-11-16(18)12(2)21(20-11)10-6-9-15(22)19-14-8-5-4-7-13(14)17(23)24-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,19,22) |
InChI Key |
SBMHZWMFIWOHNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(=O)OC)C)I |
Origin of Product |
United States |
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